Lerociclib

Catalog No.
S005789
CAS No.
1628256-23-4
M.F
C26H34N8O
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lerociclib

CAS Number

1628256-23-4

Product Name

Lerociclib

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Molecular Formula

C26H34N8O

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31)

InChI Key

YPJRHEKCFKOVRT-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Synonyms

G1T38; 7',8'-Dihydro-2'-[[5-[4-(1-methylethyl)-1-piperazinyl]-2-pyridinyl]amino]spiro[cyclohexane-1,9'(6'H)-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Description

Lerociclib is under investigation in clinical trial NCT02983071 (G1T38, a CDK 4/6 Inhibitor, in Combination With Fulvestrant in Hormone Receptor-positive, Her2-negative Locally Advanced or Metastatic Breast Cancer).
Lerociclib is an orally bioavailable inhibitor of cyclin-dependent kinase (CDK) types 4 (CDK4) and 6 (CDK6), with potential antineoplastic activity. Upon administration, lerociclib selectively inhibits CDK4 and CDK6, which inhibits the phosphorylation of retinoblastoma protein (Rb) early in the G1 phase, prevents CDK-mediated G1-S phase transition and leads to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of both cell cycle progression from the G1-phase into the S-phase and tumor cell proliferation.

Mechanism of Action:

Lerociclib works by targeting CDK4 and CDK6, which are critical proteins involved in cell cycle progression. By inhibiting these kinases, lerociclib prevents cancer cells from dividing and growing. This mechanism makes it a promising therapeutic strategy for cancers driven by uncontrolled cell proliferation, such as breast cancer. [Source: National Cancer Institute - ]

Clinical Trials:

Several clinical trials are currently evaluating the efficacy and safety of lerociclib, primarily in combination with other established therapies, for treating various breast cancer subtypes. One notable ongoing Phase III trial, LEONARDA-1, is investigating the effectiveness of lerociclib combined with fulvestrant in patients with hormone receptor-positive (HR-positive), HER2-negative advanced breast cancer who have progressed on prior endocrine therapy. This trial is expected to provide valuable data on lerociclib's potential in this specific patient population. [Source: ASCO - ]

Potential Advantages:

Preclinical and early clinical data suggest that lerociclib may offer several advantages over other CDK4/6 inhibitors. These include:

  • Continuous daily dosing: Unlike other CDK4/6 inhibitors requiring drug breaks, lerociclib allows for continuous daily administration, potentially improving patient compliance and treatment efficacy. [Source: Genor Biopharma - ]
  • Favorable safety profile: Studies have shown lerociclib to be associated with a lower incidence of common side effects like neutropenia, fatigue, and gastrointestinal issues compared to other CDK4/6 inhibitors. This could be beneficial for patients who experience difficulty tolerating harsher treatments. [Source: Genor Biopharma - ]

Lerociclib, also known as G1T38, is a small molecule compound classified as a cyclin-dependent kinase 4 and 6 inhibitor. It is currently under investigation for its therapeutic efficacy in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer. The compound's chemical formula is C26H34N8OC_{26}H_{34}N_{8}O, with a molecular weight of approximately 474.61 g/mol. Lerociclib functions by inhibiting the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression from the G1 phase to the S phase, which is crucial for tumor growth and proliferation .

Lerociclib acts by inhibiting CDK4 and CDK6, which are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, Lerociclib prevents cancer cells from progressing through the cell cycle and dividing []. This ultimately leads to cell death or cell cycle arrest.

Studies suggest that Lerociclib exhibits continuous daily dosing, potentially offering a more convenient treatment schedule compared to other CDK4/6 inhibitors with intermittent dosing [].

Lerociclib primarily acts through the inhibition of cyclin-dependent kinases 4 and 6. These kinases are essential for the phosphorylation of retinoblastoma protein (RB), which regulates cell cycle progression. By preventing this phosphorylation, Lerociclib induces a G1 arrest in cells, effectively halting their proliferation. The compound's mechanism involves binding to the ATP-binding site of CDK4/6, leading to a decrease in RB phosphorylation levels .

In vitro studies have demonstrated that Lerociclib exhibits potent and selective inhibition of cyclin-dependent kinases 4 and 6, with IC50 values significantly lower than those for other kinases. Specifically, it has shown mean IC50 values of approximately 0.001 μM for CDK4/cyclin D1 and 0.002 μM for CDK6/cyclin D3, indicating its high potency against these targets . The biological activity of Lerociclib has been linked to its ability to suppress tumor cell proliferation in various cancer models that depend on CDK4/6 signaling.

The synthesis of Lerociclib involves complex organic chemistry techniques that focus on constructing its unique tricyclic lactam scaffold. The synthetic route typically includes:

  • Formation of the core structure: Utilizing cyclization reactions to create the tricyclic framework.
  • Functionalization: Introducing specific side chains that enhance binding affinity and selectivity towards cyclin-dependent kinases.
  • Purification: Employing chromatography techniques to isolate the final product from reaction by-products.

These methods ensure that Lerociclib maintains its structural integrity and biological activity .

Lerociclib is primarily being investigated for its application in treating advanced breast cancer, particularly in patients with hormone receptor-positive subtypes. Clinical trials are exploring its efficacy in combination with other therapies, such as aromatase inhibitors and fulvestrant, aiming to improve patient outcomes in various settings including:

  • First-line treatment for advanced breast cancer.
  • Combination therapy with endocrine agents.
  • Potential use in other malignancies exhibiting CDK4/6 dependency .

Lerociclib's interactions have been extensively studied to understand its pharmacokinetics and potential drug-drug interactions. Preliminary findings suggest that it may interact with other medications metabolized by cytochrome P450 enzymes, although specific interactions remain under investigation. Additionally, combination studies with other anti-cancer agents are ongoing to evaluate synergistic effects and optimize therapeutic regimens .

Lerociclib shares structural and functional similarities with several other cyclin-dependent kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameTypeSelectivityClinical Status
PalbociclibCyclin-dependent kinase 4/6 inhibitorModerateApproved for clinical use
AbemaciclibCyclin-dependent kinase 4/6 inhibitorHighApproved for clinical use
RibociclibCyclin-dependent kinase 4/6 inhibitorHighApproved for clinical use
TrilaciclibCyclin-dependent kinase 4/6 inhibitorShort-actingUnder clinical investigation

Uniqueness of Lerociclib:

  • Lerociclib is noted for its oral bioavailability and selectivity profile compared to others like Palbociclib and Ribociclib, which have different dosing regimens and side effect profiles.
  • Its development focuses on enhancing drug-like properties while minimizing adverse effects associated with long-term therapy.

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

474.28555774 g/mol

Monoisotopic Mass

474.28555774 g/mol

Heavy Atom Count

35

UNII

WBH8AY6ENB

Wikipedia

Lerociclib

Dates

Modify: 2023-08-15
1. Oncotarget. 2017 Jun 27;8(26):42343-42358. doi: 10.18632/oncotarget.16216.

Preclinical development of G1T38: A novel, potent and selective inhibitor of
cyclin dependent kinases 4/6 for use as an oral antineoplastic in patients with
CDK4/6 sensitive tumors.

Bisi JE(1), Sorrentino JA(1), Jordan JL(2), Darr DD(2), Roberts PJ(1), Tavares
FX(3), Strum JC(1).

Author information:
(1)G1 Therapeutics, Preclinical Research and Development, Research Triangle Park,
Durham, North Carolina, USA.
(2)University of North Carolina, MP1U, Chapel Hill, North Carolina, USA.
(3)ChemoGenics BioPharma, Department of Chemistry, Research Triangle Park,
Durham, North Carolina, USA.

Inhibition of the p16INK4a/cyclin D/CDK4/6/RB pathway is an effective therapeutic
strategy for the treatment of estrogen receptor positive (ER+) breast cancer.
Although efficacious, current treatment regimens require a dosing holiday due to
severe neutropenia potentially leading to an increased risk of infections, as
well as tumor regrowth and emergence of drug resistance. Therefore, a next
generation CDK4/6 inhibitor that can inhibit proliferation of CDK4/6-dependent
tumors while minimizing neutropenia could reduce both the need for treatment
holidays and the risk of inducing drug resistance.Here, we describe the
preclinical characterization and development of G1T38; a novel, potent,
selective, and orally bioavailable CDK4/6 inhibitor. In vitro, G1T38 decreased
RB1 (RB) phosphorylation, caused a precise G1 arrest, and inhibited cell
proliferation in a variety of CDK4/6-dependent tumorigenic cell lines including
breast, melanoma, leukemia, and lymphoma cells. In vivo, G1T38 treatment led to
equivalent or improved tumor efficacy compared to the first-in-class CDK4/6
inhibitor, palbociclib, in an ER+ breast cancer xenograft model. Furthermore,
G1T38 accumulated in mouse xenograft tumors but not plasma, resulting in less
inhibition of mouse myeloid progenitors than after palbociclib treatment. In
larger mammals, this difference in pharmacokinetics allowed for 28 day continuous
dosing of G1T38 in beagle dogs without producing severe neutropenia. These data
demonstrate G1T38 has unique pharmacokinetic and pharmacodynamic properties,
which result in high efficacy against CDK4/6 dependent tumors while minimizing
the undesirable on-target bone marrow activity, thus potentially allowing G1T38
to be used as a continuous, daily oral antineoplastic agent.

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